Lepadin E

説明

Structure

3D Structure

特性

分子式 |

C26H47NO3 |

|---|---|

分子量 |

421.7 g/mol |

IUPAC名 |

[(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |

InChI |

InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22?,23-,24+,25+/m1/s1 |

InChIキー |

QNAATLGQMSSVEO-CJHSMMPESA-N |

異性体SMILES |

CCCCC/C=C/C(=O)O[C@H]1C[C@@H]2[C@@H](CCC[C@@H]2N[C@@H]1C)CCCCC(CCC)O |

正規SMILES |

CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |

同義語 |

decahydro-3-hydroxy-5-(5'-hydroxyoctyl)-2-methyl-3-quinolinyl ester 2''-octenoic acid lepadin E |

製品の起源 |

United States |

Foundational & Exploratory

Lepadin E: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E is a member of the lepadin family of marine alkaloids, a class of natural products characterized by a cis-fused decahydroquinoline skeleton.[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic, antiplasmodial, and antitrypanosomal effects.[2][3] this compound, isolated from marine tunicates of the genus Didemnum, has recently been identified as a novel inducer of ferroptosis, a form of programmed cell death, making it a promising lead compound for the development of new anticancer therapies.[2][4] This guide provides a detailed overview of the chemical structure, spectroscopic data, experimental protocols, and mechanism of action of this compound.

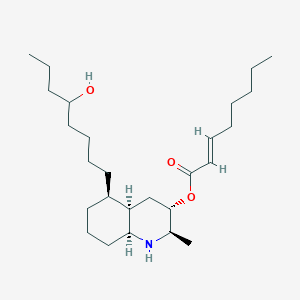

Chemical Structure

This compound is a complex alkaloid featuring a 2,3,5-trisubstituted cis-decahydroquinoline core. The structure is further elaborated with a C-2 methyl group, a C-3 acyloxy group, and a C-5 functionalized eight-carbon side chain.[5]

-

IUPAC Name : [(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate[4]

-

Molecular Formula : C₂₆H₄₇NO₃[4]

-

Core Structure : A cis-fused decahydroquinoline ring system.

Quantitative and Spectroscopic Data

| Property | Data | Reference |

| Molecular Formula | C₂₆H₄₇NO₃ | [4] |

| Molecular Weight | 421.7 g/mol | [4] |

| ¹³C NMR Spectrum | A spectrum is available, indicating the presence of 26 distinct carbon environments. | [4] |

| High-Resolution MS | Used to confirm the molecular formula in related lepadins (e.g., Lepadin L: m/z 370.2585 [M+H]⁺). | [6] |

Experimental Protocols

This compound can be obtained through either isolation from its natural source or via multi-step total synthesis.

Isolation from Natural Sources

Lepadins are typically isolated from marine ascidians (tunicates).[1] The general workflow involves collection, extraction, and chromatographic purification.

Caption: A generalized workflow for the isolation of this compound from marine tunicates.

Total Synthesis

The total synthesis of this compound has been achieved and is a significant challenge due to the multiple stereocenters in the decahydroquinoline core.[7] Synthetic strategies often feature key steps to construct the cis-fused ring system with high stereoselectivity. While specific, detailed protocols are proprietary to the research groups, a representative approach involves the construction of the bicyclic enone core, followed by diastereoselective hydrogenation and subsequent elaboration of the side chains.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This activity is of high interest for cancer chemotherapy.

Signaling Pathway: Induction of Ferroptosis

In vitro studies have shown that this compound exerts its cytotoxic effects by activating the classical p53-SLC7A11-GPX4 ferroptosis pathway. The proposed mechanism is as follows:

-

p53 Upregulation : this compound treatment leads to an increase in the expression of the tumor suppressor protein p53.

-

SLC7A11 Downregulation : Activated p53 suppresses the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the system Xc⁻ cystine/glutamate antiporter.

-

GSH Depletion : The inhibition of system Xc⁻ leads to reduced cystine uptake, which is a rate-limiting substrate for the synthesis of glutathione (GSH).

-

GPX4 Inactivation : The depletion of GSH results in the inactivation of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that uses GSH to detoxify lipid peroxides.

-

Lipid Peroxidation : With GPX4 inactivated, lipid reactive oxygen species (ROS) accumulate, leading to widespread lipid peroxidation and membrane damage.

-

Ferroptotic Cell Death : The overwhelming oxidative damage culminates in ferroptotic cell death.

Caption: The signaling pathway of this compound-induced ferroptosis via the p53-SLC7A11-GPX4 axis.

Conclusion

This compound is a structurally complex marine alkaloid with significant potential as a therapeutic agent. Its ability to induce ferroptosis through the p53-SLC7A11-GPX4 pathway provides a clear mechanism of action that can be exploited for the development of novel anticancer drugs. Further research into its synthesis, structure-activity relationships, and in vivo efficacy will be crucial for translating this promising natural product into a clinical candidate.

References

- 1. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lepadins D-F: antiplasmodial and antitrypanosomal decahydroquinoline derivatives from the tropical marine tunicate Didemnum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C26H47NO3 | CID 11742945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of the Marine Alkaloid Lepadin A as Potential Inducer of Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Total synthesis of lepadins B, d, e, and h; determination of the configuration of the latter three alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Lepadin E: A Marine Alkaloid Inducing Ferroptosis in Cancer Cells

An In-depth Technical Guide on the Discovery, Natural Source, and Mechanism of Action of Lepadin E

Abstract

This compound is a member of the lepadin family of decahydroquinoline alkaloids, marine natural products isolated from tunicates of the genus Didemnum. Possessing a unique chemical scaffold, this compound has emerged as a molecule of significant interest in the field of oncology drug development. Recent studies have elucidated its potent cytotoxic activity against various cancer cell lines, with a novel mechanism of action centered on the induction of ferroptosis, an iron-dependent form of programmed cell death. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of this compound. It further details the experimental protocols for its isolation and purification, as well as methodologies for its total synthesis. A key focus is the elucidation of the signaling pathway involved in this compound-induced ferroptosis, alongside a structured presentation of its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel marine-derived therapeutic agents.

Discovery and Natural Source

This compound was first reported as a constituent of a marine tunicate belonging to the genus Didemnum.[1] Tunicates, also known as ascidians or sea squirts, are marine invertebrates that have proven to be a rich source of structurally diverse and biologically active secondary metabolites. The lepadin family of alkaloids, to which this compound belongs, is characterized by a cis-fused decahydroquinoline core.[2]

The chemical structure of this compound is [(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate. Its molecular formula is C26H47NO3, with a molecular weight of 421.7 g/mol .[1]

Isolation and Purification from Natural Source

While a specific detailed protocol for the isolation of this compound from Didemnum sp. is not extensively published, a general and plausible methodology can be constructed based on established protocols for the isolation of other lepadin alkaloids and marine natural products.

Experimental Protocol: Isolation and Purification

-

Collection and Extraction: Specimens of the tunicate Didemnum sp. are collected and immediately frozen to preserve the chemical integrity of their metabolites. The frozen biomass is then homogenized and exhaustively extracted with a polar solvent, typically methanol (MeOH), followed by a less polar solvent such as dichloromethane (CH2Cl2) or a mixture of CH2Cl2/MeOH.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane, ethyl acetate (EtOAc), and water. The bioactive fractions, often found in the EtOAc layer, are collected for further purification.

-

Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques to isolate the pure compounds.

-

Silica Gel Column Chromatography: The EtOAc fraction is first fractionated on a silica gel column using a gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with EtOAc and/or MeOH.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar polarity are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column. A typical mobile phase would be a gradient of acetonitrile (ACN) in water, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape. The elution of compounds is monitored by a UV detector. Fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the pure compound.

-

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Total Synthesis

The total synthesis of this compound has been achieved, providing a route to access this molecule for further biological evaluation and the synthesis of analogs.[3][4] Synthetic strategies often focus on the stereoselective construction of the decahydroquinoline core and the installation of the side chains.

General Synthetic Approach

A common strategy involves the asymmetric synthesis of the cis-fused decahydroquinoline core.[3] This can be achieved through various methods, including aza-Diels-Alder reactions or other cyclization strategies. Once the core structure is established, the side chains are introduced through coupling reactions. The final steps typically involve the esterification to introduce the (E)-oct-2-enoate group. The stereochemistry at the various chiral centers is a critical aspect of the synthesis and is often controlled through the use of chiral catalysts or auxiliaries.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity against a range of cancer cell lines. Recent research has unveiled that a primary mechanism underlying this cytotoxicity is the induction of ferroptosis.[5]

Quantitative Data on Cytotoxic Activity

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Lepadin A | A375 | Melanoma | 45.5 ± 4.0 | [6] |

| Lepadin A | HCT116 | Colorectal Carcinoma | Strong Activity | [6] |

| Lepadin B | A375 | Melanoma | Weak Activity | [6] |

| Lepadin L | A375 | Melanoma | Weak Activity* | [6] |

| Note: Specific IC50 values were not provided in the reference, but the qualitative activity was described. |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Mechanism of Action: Induction of Ferroptosis

This compound has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The signaling pathway implicated in this compound-induced ferroptosis involves the tumor suppressor protein p53, the cystine/glutamate antiporter SLC7A11 (also known as xCT), and the glutathione peroxidase 4 (GPX4).[5][7][8][9][10]

The proposed mechanism is as follows:

-

p53 Activation: this compound treatment leads to the activation of p53.

-

SLC7A11 Repression: Activated p53 transcriptionally represses the expression of SLC7A11.

-

Glutathione Depletion: The downregulation of SLC7A11 inhibits the import of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).

-

GPX4 Inactivation: The depletion of GSH leads to the inactivation of GPX4, an enzyme that utilizes GSH to reduce lipid hydroperoxides to non-toxic lipid alcohols.

-

Lipid Peroxidation: The inactivation of GPX4 results in the uncontrolled accumulation of lipid reactive oxygen species (ROS) and lipid peroxidation.

-

Ferroptosis: The excessive lipid peroxidation leads to membrane damage and ultimately, ferroptotic cell death.

Signaling Pathway of this compound-Induced Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

Conclusion

This compound, a decahydroquinoline alkaloid from the marine tunicate Didemnum sp., represents a promising lead compound for the development of novel anticancer therapeutics. Its unique mechanism of action, involving the induction of ferroptosis through the p53-SLC7A11-GPX4 pathway, offers a potential strategy to overcome resistance to conventional apoptosis-inducing chemotherapies. Further investigation into the specific cytotoxic profile of this compound across a broader range of cancer cell lines, along with preclinical in vivo studies, is warranted to fully elucidate its therapeutic potential. The established total synthesis routes will be instrumental in providing the necessary quantities of this marine natural product for such future studies and for the generation of novel, more potent analogs.

References

- 1. This compound | C26H47NO3 | CID 11742945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total synthesis of lepadins B, d, e, and h; determination of the configuration of the latter three alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Total synthesis of the marine alkaloid (-)-lepadin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p53-mediated suppression of the SLC7 A11/GPX4 signaling pathway promotes trophoblast ferroptosis in preeclampsia [agris.fao.org]

- 8. p53 in ferroptosis regulation: the new weapon for the old guardian - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] p53-mediated suppression of the SLC7 A11/GPX4 signaling pathway promotes trophoblast ferroptosis in preeclampsia | Semantic Scholar [semanticscholar.org]

- 10. Photodynamic therapy inhibits cancer progression and induces ferroptosis and apoptosis by targeting P53/GPX4/SLC7A11 signaling pathways in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Lepadin E: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E is a marine alkaloid belonging to the cis-fused decahydroquinoline class of natural products. Isolated from marine tunicates, this compound has garnered significant interest within the scientific community due to its potent cytotoxic and ferroptosis-inducing activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its biological functions with a focus on the underlying signaling pathways, and detailed experimental protocols for its study.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 421.66 g/mol | AbMole BioScience, PubChem[1] |

| CAS Number | 444914-19-6 | AbMole BioScience |

| Appearance | Neat oil (inferred from related compounds) | N/A |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | AbMole BioScience |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | AbMole BioScience |

Biological Activity: Induction of Ferroptosis

This compound is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] Its mechanism of action involves the classical p53-SLC7A11-GPX4 signaling pathway, making it a valuable tool for cancer research and a potential lead compound for novel anticancer therapies.

Signaling Pathway

This compound exerts its pro-ferroptotic effects by modulating key proteins in the canonical ferroptosis pathway. The proposed mechanism is as follows:

-

Upregulation of p53: this compound treatment leads to an increase in the expression of the tumor suppressor protein p53.

-

Downregulation of SLC7A11: Activated p53 transcriptionally represses Solute Carrier Family 7 Member 11 (SLC7A11), a crucial component of the cystine/glutamate antiporter (system Xc-).

-

Depletion of Glutathione (GSH): The inhibition of system Xc- leads to a reduced intracellular supply of cysteine, a rate-limiting substrate for the synthesis of the antioxidant glutathione (GSH).

-

Inactivation of GPX4: Glutathione Peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to neutralize lipid peroxides. The depletion of GSH results in the inactivation of GPX4.

-

Lipid Peroxidation and Cell Death: With GPX4 inactive, lipid peroxides accumulate in an uncontrolled manner, leading to oxidative damage to the cell membrane and ultimately, ferroptotic cell death.

Experimental Protocols

This section outlines the methodologies for the synthesis, characterization, and biological evaluation of this compound.

Total Synthesis of this compound

While a detailed step-by-step protocol for public dissemination is not available, the total synthesis of this compound has been reported in the scientific literature.[3] The synthesis of the decahydroquinoline core, a key structural motif of lepadins, often involves strategies such as the aza-Achmatowicz rearrangement followed by intramolecular cycloaddition. The general workflow for such a synthesis is depicted below. Researchers interested in the total synthesis should refer to the primary literature for detailed reaction conditions and characterization of intermediates.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Materials:

-

Cancer cell line of interest (e.g., HT-29, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lipid Peroxidation Assay using C11-BODIPY

This assay utilizes the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation.[5][6]

Materials:

-

Cells of interest

-

This compound stock solution

-

C11-BODIPY™ 581/591 probe (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative controls.

-

Probe Staining: Add C11-BODIPY™ 581/591 to the cell culture medium to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with PBS.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Western Blot Analysis

Western blotting can be used to analyze the protein expression levels of p53, SLC7A11, and GPX4 following treatment with this compound.

Materials:

-

Cells and this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-SLC7A11, anti-GPX4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

- 1. This compound | C26H47NO3 | CID 11742945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. Total synthesis of lepadins B, d, e, and h; determination of the configuration of the latter three alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Lepadin E: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of Lepadin E, a member of the decahydroquinoline class of marine alkaloids. These compounds have garnered significant interest due to their unique structural features and potential biological activities. This protocol is based on the successful synthetic strategies developed by the research groups of Pu and Ma, and a more recent collective synthesis approach by Tong and coworkers.

Introduction

This compound is a stereochemically complex natural product belonging to the lepadin family of alkaloids, which are characterized by a cis-fused decahydroquinoline core. The total synthesis of these molecules presents a considerable challenge to synthetic chemists and serves as a platform for the development of novel synthetic methodologies. The protocols outlined below detail key strategies for the construction of the core structure and the introduction of the necessary stereocenters and functional groups to achieve the final target molecule.

Synthetic Strategy Overview

The total synthesis of this compound generally involves two key phases: the construction of the central cis-fused decahydroquinoline core and the subsequent elaboration of the side chains. A pivotal element in several reported syntheses is the stereoselective formation of this bicyclic system.

A representative synthetic approach, as demonstrated by Tong and coworkers, employs a green chemistry strategy for the construction of the common decahydroquinoline core. This is achieved through an aza-Achmatowicz rearrangement and an intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene.[1] This common intermediate can then be diversified to afford various lepadin alkaloids, including this compound.

The earlier synthesis by Pu and Ma established a route that also focused on the stereocontrolled synthesis of the decahydroquinoline scaffold, which was then elaborated to furnish this compound, allowing for the confirmation of its absolute stereochemistry.[2]

Experimental Protocols

The following protocols are adapted from the supporting information of the publication by Tong et al. (Org. Lett. 2021, 23, 16, 6583-6588) and provide a general framework. Researchers should refer to the original publication and its supporting information for complete experimental details and characterization data.

Protocol 1: Synthesis of a Key Decahydroquinoline Intermediate

This protocol outlines the formation of a versatile intermediate that serves as a precursor to this compound.

Materials:

-

Starting material (e.g., a suitable furfuryl amide derivative)

-

Oxone

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Aza-Achmatowicz Rearrangement: To a solution of the furfuryl amide in a mixture of DCM and water at 0 °C, add NaHCO₃ followed by the portionwise addition of Oxone and KBr.

-

Stir the reaction mixture vigorously at 0 °C for the specified time (monitor by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using an EtOAc/hexanes gradient) to afford the rearranged product.

-

Intramolecular [3+2] Cycloaddition: The product from the previous step is then subjected to conditions that promote an intramolecular cycloaddition to form the decahydroquinoline core. This typically involves the in-situ generation of a nitrile oxide.

-

Detailed conditions for this transformation, including reagents and reaction times, can be found in the original literature.[1]

-

Following the reaction, the mixture is worked up and purified by column chromatography to yield the key decahydroquinoline intermediate.

Data Presentation

The following tables summarize representative quantitative data for key steps in the synthesis of this compound and its precursors, compiled from the available literature.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Aza-Achmatowicz Rearrangement | Furfuryl amide derivative | Aza-Achmatowicz product | Oxone, KBr, NaHCO₃, DCM/H₂O, 0 °C | 85-95 | [1] |

| Intramolecular [3+2] Cycloaddition | Aza-Achmatowicz product | Decahydroquinoline core | (Conditions for nitrile oxide formation) | 70-80 | [1] |

| Side Chain Introduction (example) | Decahydroquinoline intermediate | Precursor to this compound | (Specific reagents for side chain attachment, e.g., Wittig or Grignard reagents) | 60-70 | [1][2] |

| Final Deprotection and Acylation | Advanced intermediate | This compound | (Deprotection and acylation conditions) | 50-60 | [1][2] |

Table 1: Summary of yields for key synthetic transformations towards this compound.

| Compound | Optical Rotation (c, solvent) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | HRMS (m/z) [M+H]+ | Reference |

| Key Decahydroquinoline Int. | (Value, solvent) | (Characteristic peaks, e.g., signals for the decahydroquinoline core protons) | (Characteristic peaks, e.g., signals for the carbons of the bicyclic system) | (Calculated and found values) | [1] |

| This compound | +25.4 (c 0.5, CHCl₃) | 6.96 (dt, J = 15.6, 7.0 Hz, 1H), 5.82 (dt, J = 15.6, 1.5 Hz, 1H), 4.89 (m, 1H), 3.64 (m, 1H), ... (and other characteristic signals) | 166.8, 149.3, 121.5, 72.1, 68.5, 58.2, 56.4, 40.1, 37.5, 31.8, 31.5, 29.2, 28.1, 25.5, 25.3, 22.6, 22.5, 14.1, 14.0, 13.5 | (Not explicitly found) | [2] |

Table 2: Spectroscopic and physical data for this compound and a key intermediate.

Mandatory Visualization

The following diagrams illustrate the overall workflow of the total synthesis and a key strategic transformation.

Caption: Overall workflow for the total synthesis of this compound.

Caption: Key transformations for the construction of the decahydroquinoline core.

References

Asymmetric Synthesis of the Lepadin E Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the Lepadin E core, a key structural motif of the lepadin family of decahydroquinoline alkaloids. Lepadins have garnered significant interest in the scientific community due to their diverse and potent biological activities, making their efficient and stereocontrolled synthesis a critical aspect of further research and drug development.

The protocols outlined below are based on established synthetic routes, offering a comprehensive guide for researchers aiming to construct this complex molecular architecture.

Overview of Synthetic Strategy

The asymmetric synthesis of the this compound core primarily revolves around the construction of the cis-fused decahydroquinoline (DHQ) scaffold with precise stereochemical control. Two prominent and effective strategies have been reported, one by Pu and Ma, and a more recent approach by Tong and coworkers. Both methodologies offer unique advantages in achieving the desired stereochemistry of the this compound core.

A generalized workflow for these syntheses involves the initial formation of a key bicyclic intermediate, followed by stereoselective transformations to install the requisite functional groups and stereocenters.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the asymmetric synthesis of the this compound core.

Key Synthetic Protocols

The following sections provide detailed experimental protocols for key transformations in the synthesis of the this compound core, primarily adapted from the work of Pu and Ma (2006).

Protocol 2.1: Synthesis of Bicyclic Enone

This protocol describes the initial construction of the decahydroquinoline core through a condensation and subsequent alkylative cyclization.

Experimental Protocol:

-

To a solution of 1,3-cyclohexanedione in a suitable solvent (e.g., toluene), add a chiral amine precursor, such as an L-alanine derived δ-bromo-β-silyloxy-propylamine.

-

Heat the mixture to reflux with azeotropic removal of water for 12-24 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in an appropriate solvent (e.g., THF) and treat with a base (e.g., potassium tert-butoxide) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the bicyclic enone.

Protocol 2.2: Diastereoselective Hydrogenation

This step is crucial for establishing the cis-ring fusion of the decahydroquinoline core.

Experimental Protocol:

-

Dissolve the bicyclic enone in acetic acid.

-

Add a catalytic amount of Platinum on Carbon (Pt/C, 10 wt. %).

-

Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with a suitable solvent (e.g., ethyl acetate).

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the resulting 5-oxo-cis-fused decahydroquinoline by flash column chromatography.

Protocol 2.3: Introduction of the C5-Substituent (Peterson Olefination and Hydrogenation)

This two-step sequence introduces the side chain at the C5 position with the desired α-stereochemistry.

Experimental Protocol (Peterson Olefination):

-

To a solution of the 5-oxo-cis-fused decahydroquinoline in anhydrous THF at -78 °C, add a solution of (trimethylsilyl)methylmagnesium chloride.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with an organic solvent, dry the combined organic extracts, and concentrate.

-

Purify the crude product by column chromatography to yield the 5-exo-olefin.

Experimental Protocol (Hydrogenation):

-

Dissolve the 5-exo-olefin in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).

-

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 6-12 hours.

-

Filter the catalyst and concentrate the filtrate.

-

Purify by column chromatography to obtain the decahydroquinoline with the desired 5-α-substituent.

Quantitative Data Summary

The following tables summarize the reported yields for the key synthetic steps toward the this compound core, based on the collective synthesis reported by Pu and Ma.

Table 1: Synthesis of the cis-Fused Decahydroquinoline Core

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| Alkylative Cyclization | Bromo-amine & Diketone | 1. Toluene, reflux; 2. t-BuOK, THF, 0 °C to rt | Bicyclic Enone | ~65 |

| Diastereoselective Hydrogenation | Bicyclic Enone | H₂, Pt/C, HOAc, rt | 5-oxo-cis-fused Decahydroquinoline | ~80 |

Table 2: Installation of the C5-Substituent

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| Peterson Olefination | 5-oxo-cis-fused Decahydroquinoline | (TMSCH₂)MgCl, THF, -78 °C | 5-exo-olefin | ~75 |

| Hydrogenation | 5-exo-olefin | H₂, Pd/C, MeOH, rt | 5-α-substituted Decahydroquinoline | >90 |

Signaling Pathway and Logical Relationships

The stereochemical outcome of the synthesis is dictated by a series of carefully controlled reactions. The logical progression from the chiral starting material to the final core structure is depicted below.

Diagram 2: Stereochemical Control Pathway

Caption: Logical flow of stereochemical control in the synthesis of the this compound core.

Conclusion

The asymmetric synthesis of the this compound core is a challenging yet achievable goal for synthetic chemists. The protocols and data presented here, derived from established literature, provide a solid foundation for researchers to undertake this synthesis. Careful execution of the key stereocontrolling steps, particularly the diastereoselective hydrogenation and the installation of the C5 side chain, is paramount for a successful outcome. Further exploration of alternative synthetic strategies, such as the green chemistry approach developed by Tong's group, may offer more efficient and environmentally benign routes to this important class of natural products.[1][2]

References

Application Notes and Protocols for the Stereoselective Synthesis of Lepadin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E is a member of the lepadin family of decahydroquinoline marine alkaloids, which have garnered significant interest from the scientific community due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines. The complex stereochemical architecture of these molecules presents a considerable challenge for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, drawing from notable total syntheses developed in the field. The methodologies outlined herein provide a strategic roadmap for the construction of the key stereocenters and the elaboration of the characteristic side chains of this compound.

Synthetic Strategy Overview

The stereoselective synthesis of this compound hinges on the carefully controlled construction of the cis-fused decahydroquinoline core, followed by the installation of the C5 side chain with the correct stereochemistry and subsequent esterification at the C3 position. Two prominent strategies that have been successfully employed are highlighted: the collective synthesis approach by Tong et al. and the total synthesis by Pu and Ma. Both routes offer valuable insights into achieving high stereoselectivity.

A generalized workflow for the synthesis is presented below.

Application Notes and Protocols for the Extraction and Purification of Lepadin E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Lepadin E, a decahydroquinoline alkaloid with significant cytotoxic and potential anticancer properties. The methodologies described are based on established procedures for the isolation of related lepadin compounds from marine tunicates.

Introduction to this compound

This compound is a marine natural product belonging to the lepadin family of alkaloids, which are characterized by a cis-fused decahydroquinoline skeleton.[1] First isolated from the tunicate Didemnum sp., this compound, along with other members of its class, has demonstrated potent biological activities, including cytotoxicity against various cancer cell lines.[2][3] Recent studies have elucidated that the mechanism of action for this compound involves the induction of ferroptosis, a form of iron-dependent programmed cell death, through the p53-SLC7A11-GPX4 signaling pathway.[3] This specific mode of action makes this compound a compound of high interest for further investigation in cancer research and drug development.

Data Presentation: Extraction and Purification of Lepadins

| Parameter | Lepadin A | Lepadin B | Lepadin L |

| Initial Biomass (wet weight) | 150 g | 150 g | 150 g |

| Crude Extract Yield (methanol) | 600 mg | 600 mg | 600 mg |

| Final Yield (after HPLC) | 3.3 mg | 13.5 mg | 7.8 mg |

| Purity (by ¹H NMR) | >95% | >95% | >95% |

Experimental Protocols

The following protocols are adapted from established methods for the isolation of lepadin alkaloids from marine tunicates.[1][4][5]

Protocol 1: Extraction of Crude Lepadin Alkaloids from Marine Tunicates

This protocol describes the initial solvent extraction of crude alkaloids from the marine tunicate Didemnum sp. or Clavelina lepadiformis.

Materials:

-

Frozen marine tunicate biomass

-

Methanol (MeOH), analytical grade

-

Chloroform (CHCl₃), analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

n-Butanol (n-BuOH), analytical grade

-

Deionized water

-

Homogenizer (e.g., tissue homogenizer)

-

Rotary evaporator

-

Separatory funnel

-

Centrifuge

Procedure:

-

Thaw the frozen tunicate biomass (e.g., 150 g wet weight) at room temperature.

-

Homogenize the biomass in methanol (3 x 500 mL) using a tissue homogenizer.

-

Centrifuge the homogenate at 4000 rpm for 10 minutes and collect the supernatant.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Re-extract the remaining biomass with chloroform (3 x 500 mL) and combine the chloroform extracts.

-

Concentrate the chloroform extract under reduced pressure.

-

Combine the concentrated methanol and chloroform extracts.

-

Partition the combined crude extract between ethyl acetate (3 x 300 mL) and water (300 mL) in a separatory funnel.

-

Separate the ethyl acetate layer and concentrate it to dryness.

-

Partition the aqueous layer with n-butanol (3 x 300 mL).

-

Separate the n-butanol layer and concentrate it to dryness. The ethyl acetate and n-butanol fractions will contain the lepadin alkaloids.

Protocol 2: Purification of this compound using Column Chromatography and HPLC

This protocol details the purification of this compound from the crude extract fractions obtained in Protocol 1.

Materials:

-

Crude ethyl acetate and n-butanol fractions

-

Sephadex LH-20 resin

-

Silica gel (for flash chromatography)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Glass column for chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector.

Procedure:

Step 1: Size-Exclusion Chromatography

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

-

Load the dissolved sample onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing lepadin alkaloids.

Step 2: Silica Gel Flash Chromatography

-

Combine the lepadin-containing fractions from the Sephadex LH-20 column and concentrate.

-

Subject the concentrated sample to silica gel flash chromatography.

-

Elute with a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.

-

Collect fractions and analyze by TLC to identify those containing compounds with the expected polarity of this compound.

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Combine and concentrate the fractions from the silica gel column that show the presence of this compound.

-

Dissolve the sample in the HPLC mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the column with a gradient of acetonitrile in water with 0.1% TFA. A typical gradient could be from 30% to 70% acetonitrile over 30 minutes.

-

Monitor the elution at a wavelength of 210 nm.

-

Collect the peak corresponding to this compound. The retention time will need to be determined empirically based on the specific column and conditions used.

-

Confirm the purity and identity of the isolated this compound using NMR and mass spectrometry.

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

This compound Signaling Pathway

Caption: this compound induces ferroptosis via the p53-SLC7A11-GPX4 pathway.

References

- 1. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lepadins D-F: antiplasmodial and antitrypanosomal decahydroquinoline derivatives from the tropical marine tunicate Didemnum sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis [mdpi.com]

- 5. lepadin-a-a-decahydroquinoline-alkaloid-from-the-tunicate-clavelina-lepadiformis - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Lepadin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E is a marine-derived decahydroquinoline alkaloid that has demonstrated significant cytotoxic effects against various cancer cell lines. Emerging research has identified that this compound induces a unique form of programmed cell death known as ferroptosis. This process is characterized by iron-dependent accumulation of lipid peroxides, leading to cell death. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, with a focus on methods to evaluate overall cytotoxicity and to specifically investigate the mechanism of ferroptosis.

Mechanism of Action: Ferroptosis Induction by this compound

This compound exerts its cytotoxic effects by inducing ferroptosis, a non-apoptotic form of regulated cell death. The proposed signaling pathway involves the following key steps:

-

p53 Activation: this compound treatment leads to the upregulation of the tumor suppressor protein p53.

-

Inhibition of SLC7A11: Activated p53 can suppress the expression of SLC7A11, a component of the cystine/glutamate antiporter system Xc-. This inhibition reduces the intracellular uptake of cystine.

-

Glutathione (GSH) Depletion: Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Reduced cystine uptake leads to GSH depletion.

-

Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to neutralize lipid peroxides. With diminished GSH levels, GPX4 becomes inactive.

-

Lipid Peroxidation: The inactivation of GPX4 results in the uncontrolled accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, which damages cellular membranes.

-

Upregulation of ACSL4: this compound has also been shown to upregulate Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), an enzyme that enriches cellular membranes with polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation. This further sensitizes the cells to ferroptosis.

-

Cell Death: The extensive membrane damage caused by lipid peroxidation ultimately leads to cell death.

Data Presentation

While specific IC50 values for this compound are not widely published, the following table provides an illustrative example of how to present such data, using the reported IC50 value for the related compound, Lepadin A. Researchers should determine the IC50 values for this compound empirically using the protocols provided below.

Table 1: Illustrative Cytotoxicity of Lepadins in Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Lepadin A | A375 (Melanoma) | MTT | 45.5 ± 4.0 | [1] |

| This compound | e.g., A549 (Lung) | MTT | TBD | To be determined |

| This compound | e.g., HCT116 (Colon) | MTT | TBD | To be determined |

| This compound | e.g., MCF-7 (Breast) | MTT | TBD | To be determined |

TBD: To be determined. Researchers should perform dose-response studies to establish the IC50 values for this compound in their cell lines of interest.

Table 2: Expected Qualitative Results for Mechanistic Assays

| Assay | Parameter Measured | Expected Result with this compound |

| C11-BODIPY Assay | Lipid Peroxidation | Increased fluorescence (oxidation of the probe) |

| DCFDA Assay | General ROS Levels | Increased fluorescence |

| Glutathione Assay | Intracellular GSH Levels | Decreased GSH levels |

| Western Blot | Protein Expression | Increased p53 and ACSL4, Decreased SLC7A11 and GPX4 |

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced ferroptosis.

Caption: General workflow for in vitro cytotoxicity assessment.

Experimental Protocols

General Cell Viability and Cytotoxicity Assays

These assays provide a quantitative measure of cell viability and are essential for determining the half-maximal inhibitory concentration (IC50) of this compound.

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well clear flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percent viability against the log of this compound concentration to determine the IC50 value.

Principle: This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes into the culture medium. The amount of LDH released is proportional to the extent of cytotoxicity.

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

96-well clear flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit.

-

Readout: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

-

Data Analysis: Use the provided controls (low and high LDH release) to calculate the percentage of cytotoxicity for each this compound concentration.

Mechanistic Assays for Ferroptosis

These assays help to confirm that this compound induces cell death via ferroptosis.

Principle: The fluorescent probe C11-BODIPY™ 581/591 is incorporated into cellular membranes. In the presence of lipid peroxides, the probe's fluorescence shifts from red to green. This shift can be quantified using flow cytometry or fluorescence microscopy.

Materials:

-

C11-BODIPY™ 581/591 probe

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Ferroptosis inducer (e.g., Erastin or RSL3) as a positive control

-

Ferroptosis inhibitor (e.g., Ferrostatin-1) as a negative control

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound (and controls) as described in the MTT protocol (steps 1-3).

-

Probe Loading: Towards the end of the treatment period, add C11-BODIPY to the culture medium at a final concentration of 1-5 µM.

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Cell Harvesting (for Flow Cytometry): Wash the cells with PBS and harvest them using trypsin. Resuspend the cells in a suitable buffer for flow cytometry.

-

Analysis:

-

Flow Cytometry: Analyze the cells immediately. The green fluorescence (indicating lipid peroxidation) is typically measured in the FITC channel, and the red fluorescence (unoxidized probe) in the PE-Texas Red or a similar channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

Fluorescence Microscopy: Wash the cells with PBS and observe them directly under a fluorescence microscope using appropriate filters for green and red fluorescence.

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. By combining general viability assays with specific mechanistic assays for ferroptosis, researchers can accurately determine the cytotoxic potency of this compound and confirm its mode of action. This information is crucial for the further development of this compound as a potential anticancer therapeutic agent.

References

Application Notes and Protocols for Lepadin E Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E is a marine alkaloid that has been identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death, in cancer cells. These application notes provide an overview of the cell lines known to be sensitive to this compound, its mechanism of action, and detailed protocols for evaluating its efficacy. The information herein is intended to guide researchers in the design and execution of experiments to explore the therapeutic potential of this compound.

Disclaimer: Specific quantitative data, such as IC50 values for this compound from primary literature, are not publicly available in the resources accessed. The following data and protocols are based on the established mechanism of action and standard laboratory procedures. Researchers should perform their own dose-response experiments to determine the precise IC50 values for their specific cell lines and experimental conditions.

Sensitive Cell Lines

Based on current research, the following cancer cell lines have been identified as sensitive to this compound treatment:

-

HeLa: Human cervical cancer cell line.

-

B16F10: Mouse melanoma cell line.

The sensitivity of these cell lines is linked to their susceptibility to the induction of ferroptosis through the p53-SLC7A11-GPX4 signaling pathway.

Mechanism of Action: Induction of Ferroptosis

This compound exerts its cytotoxic effects by inducing ferroptosis. This process is initiated through the following key steps:

-

p53 Activation: this compound treatment leads to the upregulation of the tumor suppressor protein p53.

-

SLC7A11 Downregulation: Activated p53 transcriptionally represses the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter (system Xc-).

-

GSH Depletion: The inhibition of system Xc- leads to a decrease in the intracellular uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).

-

GPX4 Inactivation: The depletion of GSH results in the inactivation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.

-

Lipid Peroxidation and Cell Death: The inactivation of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in ferroptotic cell death.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound

As specific IC50 values for this compound are not publicly available, this table provides a template for researchers to populate with their own experimental data. It is recommended to perform a dose-response analysis with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for each cell line.

| Cell Line | This compound IC50 (µM) |

| HeLa | To be determined |

| B16F10 | To be determined |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on sensitive cancer cell lines.

Materials:

-

HeLa or B16F10 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS levels.

Materials:

-

HeLa or B16F10 cells

-

Complete growth medium

-

This compound

-

DCFH-DA stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable format (e.g., 6-well plate or chamber slides).

-

Treat the cells with this compound at a predetermined concentration (e.g., IC50 value) for a specified time (e.g., 24 hours). Include appropriate controls.

-

Wash the cells twice with PBS.

-

Incubate the cells with 5 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells three times with PBS.

-

Analyze the fluorescence of the cells using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or quantify the fluorescence intensity using a flow cytometer.

Western Blot Analysis of Ferroptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins in the p53-SLC7A11-GPX4 pathway.

Materials:

-

HeLa or B16F10 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-SLC7A11, anti-GPX4, anti-ACSL4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Caption: Signaling pathway of this compound-induced ferroptosis.

Caption: General experimental workflow for evaluating this compound.

Application Notes and Protocols: Lepadin E as a Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepadin E, a marine alkaloid, has been identified as a novel inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Emerging research indicates that this compound exerts its cytotoxic effects in cancer cells by modulating the classical p53-SLC7A11-GPX4 signaling pathway. These findings present a promising avenue for the development of new anticancer therapies.

These application notes provide a comprehensive overview of the experimental framework for investigating this compound as a ferroptosis inducer. The protocols detailed below are designed to guide researchers in characterizing the mechanism of action of this compound and evaluating its therapeutic potential.

Data Presentation

The following tables provide a structured format for presenting quantitative data from experiments investigating the effects of this compound on cancer cells.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | This compound IC₅₀ (µM) | Treatment Duration (h) |

| A549 (Lung Carcinoma) | Data not available | 48 |

| HCT116 (Colon Carcinoma) | Data not available | 48 |

| PANC-1 (Pancreatic Carcinoma) | Data not available | 48 |

Note: Specific IC₅₀ values for this compound are not publicly available and would need to be determined experimentally.

Table 2: Effect of this compound on Key Ferroptosis Markers

| Marker | Treatment | Fold Change vs. Control | Method |

| p53 | This compound (IC₅₀) | Increased | Western Blot |

| SLC7A11 | This compound (IC₅₀) | Decreased | Western Blot / qPCR |

| GPX4 | This compound (IC₅₀) | Decreased | Western Blot / qPCR |

| ACSL4 | This compound (IC₅₀) | Increased | Western Blot / qPCR |

| ROS Production | This compound (IC₅₀) | Increased | DCFDA Assay |

| Lipid Peroxidation | This compound (IC₅₀) | Increased | C11-BODIPY Assay |

Note: The table indicates the expected trends based on the published mechanism of action.[1]

Signaling Pathway

The proposed signaling pathway for this compound-induced ferroptosis is illustrated below. This compound treatment leads to the upregulation of p53, which in turn transcriptionally represses SLC7A11, a key component of the cystine/glutamate antiporter system Xc-. Reduced SLC7A11 expression limits the intracellular import of cystine, a crucial precursor for glutathione (GSH) synthesis. The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. Concurrently, this compound upregulates Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), which is involved in the synthesis of polyunsaturated fatty acid-containing phospholipids, the primary substrates for lipid peroxidation. The accumulation of lipid reactive oxygen species (ROS) ultimately results in ferroptotic cell death.

Experimental Protocols

The following are detailed protocols for key experiments to characterize this compound as a ferroptosis inducer.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and calculate its IC₅₀ value.

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multiskan plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium with the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis

Objective: To analyze the protein expression levels of key ferroptosis markers (p53, SLC7A11, GPX4, ACSL4).

Materials:

-

Cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p53, anti-SLC7A11, anti-GPX4, anti-ACSL4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at the predetermined IC₅₀ concentration for 24-48 hours.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Measurement of Intracellular ROS

Objective: To quantify the generation of reactive oxygen species (ROS) upon this compound treatment.

Materials:

-

Cancer cells

-

This compound

-

DCFDA (2',7'-dichlorofluorescin diacetate) probe

-

Hank's Balanced Salt Solution (HBSS)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Treat cells with this compound at the IC₅₀ concentration for a predetermined time (e.g., 6-24 hours).

-

Wash the cells with HBSS.

-

Incubate the cells with 10 µM DCFDA in HBSS for 30 minutes at 37°C in the dark.

-

Wash the cells again with HBSS.

-

Analyze the fluorescence intensity using a flow cytometer (Ex/Em: 488/525 nm) or visualize under a fluorescence microscope.

Lipid Peroxidation Assay

Objective: To measure the accumulation of lipid peroxides, a key hallmark of ferroptosis.

Materials:

-

Cancer cells

-

This compound

-

C11-BODIPY 581/591 probe

-

HBSS

-

Flow cytometer

Protocol:

-

Treat cells with this compound at the IC₅₀ concentration for a predetermined time.

-

Wash the cells with HBSS.

-

Incubate the cells with 2.5 µM C11-BODIPY 581/591 in HBSS for 30 minutes at 37°C.

-

Wash the cells with HBSS.

-

Analyze the cells by flow cytometry. The probe shifts its fluorescence emission from red to green upon oxidation, and the ratio of green to red fluorescence is used to quantify lipid peroxidation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing this compound as a ferroptosis inducer.

References

Application Notes and Protocols for Testing Lepadin E Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lepadin E and its Mechanism of Action

This compound is a marine-derived alkaloid that has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] In vitro studies have shown that this compound promotes the expression of p53, a key tumor suppressor protein.[1][2] This leads to the downstream suppression of SLC7A11 (a cystine/glutamate antiporter) and Glutathione Peroxidase 4 (GPX4). The inhibition of the p53-SLC7A11-GPX4 pathway results in an accumulation of reactive oxygen species (ROS) and lipid peroxides, ultimately leading to cancer cell death via ferroptosis.[1][2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models of cancer. The protocols are designed to be a comprehensive resource for researchers in drug discovery and development.

Selection of Animal Models

The choice of an appropriate animal model is critical for the preclinical evaluation of anti-cancer drug candidates.[3][4] For testing this compound, which has shown promise against colorectal cancer cell lines, both subcutaneous and orthotopic xenograft models are recommended.

-

Subcutaneous Xenograft Models: These models are established by injecting human cancer cells into the flank of immunocompromised mice. They are widely used for initial efficacy screening due to the ease of tumor implantation and monitoring of tumor growth.[5][6]

-

Orthotopic Xenograft Models: In these models, human tumor cells are implanted into the corresponding organ of origin in immunocompromised mice (e.g., colorectal cancer cells into the cecal wall).[7][8] Orthotopic models more accurately replicate the tumor microenvironment and are valuable for studying tumor progression, metastasis, and response to therapy in a more clinically relevant setting.[7][8] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, can also be considered for a more personalized medicine approach.[9]

Experimental Protocols

General Guidelines for Animal Care and Use

All animal experiments must be conducted in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.

Colorectal Cancer Cell Lines

Human colorectal cancer cell lines such as HCT116, HT-29, or COLO205 are suitable for establishing xenograft models.[5][6][10] Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Subcutaneous Colorectal Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the efficacy of this compound.

Materials:

-

Human colorectal cancer cells (e.g., HCT116)

-

6-8 week old female athymic nude mice

-

Matrigel

-

Phosphate-buffered saline (PBS), sterile

-

This compound, vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest logarithmically growing cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.[10]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.[10]

-

Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration: Administer this compound (dissolved in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically significant inhibition of tumor growth in the treated group compared to the control group.

-

Termination and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumor weight should be recorded. A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for ferroptosis markers) and another portion fixed in formalin for histopathological examination.

Protocol 2: Orthotopic Colorectal Cancer Xenograft Model

This protocol provides a more clinically relevant model for assessing this compound's efficacy.[2][7][8]

Materials:

-

Same as for the subcutaneous model, with the addition of surgical instruments and anesthetics.

Procedure:

-

Cell Preparation: Prepare the cancer cell suspension as described for the subcutaneous model.

-

Surgical Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Make a small midline abdominal incision to expose the cecum.

-

Carefully inject 50 µL of the cell suspension (5 x 10^5 to 1 x 10^6 cells) into the cecal wall using a 30-gauge needle.[2][8]

-

Ensure no leakage of the cell suspension.

-

Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin) using sutures.

-

-